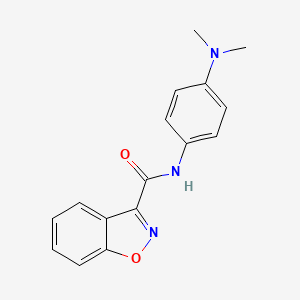
Hif-1|A-IN-5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hif-1|A-IN-5 is a chemical compound known for its role as an inhibitor of hypoxia-inducible factor 1 alpha (HIF-1α) Hypoxia-inducible factor 1 alpha is a transcription factor that plays a crucial role in cellular response to low oxygen levels (hypoxia)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Hif-1|A-IN-5 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The exact synthetic route can vary, but it generally includes:
Formation of Intermediates: The initial steps involve the preparation of intermediates through reactions such as alkylation, acylation, or condensation.
Coupling Reactions: The final step often involves coupling the intermediates under specific conditions, such as using catalysts or specific solvents, to form this compound.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, purification techniques like crystallization or chromatography are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Hif-1|A-IN-5 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reducing Agents: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Nucleophiles and Electrophiles: Common nucleophiles include hydroxide ions, alkoxide ions, and amines, while common electrophiles include alkyl halides, acyl halides, and carbonyl compounds.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can produce a wide range of products, depending on the functional groups involved.
Wissenschaftliche Forschungsanwendungen
Hif-1|A-IN-5 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the hypoxia response pathway and to develop new chemical probes.
Biology: It is employed in cell culture studies to investigate the role of hypoxia-inducible factor 1 alpha in cellular processes such as angiogenesis, metabolism, and apoptosis.
Medicine: this compound is being explored as a potential therapeutic agent for cancer treatment, as it can inhibit the hypoxia response pathway, which is often upregulated in tumors.
Industry: It is used in the development of new drugs and therapeutic strategies targeting hypoxia-inducible factor 1 alpha.
Wirkmechanismus
Hif-1|A-IN-5 can be compared with other hypoxia-inducible factor 1 alpha inhibitors, such as:
Ganetespib: A heat shock protein 90 inhibitor that indirectly inhibits hypoxia-inducible factor 1 alpha by destabilizing its protein structure.
Topotecan: A topoisomerase I inhibitor that reduces hypoxia-inducible factor 1 alpha levels by inhibiting its transcription.
PX-478: A direct inhibitor of hypoxia-inducible factor 1 alpha that blocks its transcriptional activity.
Uniqueness: this compound is unique in its specific mechanism of action, directly targeting hypoxia-inducible factor 1 alpha and modulating its activity. This specificity makes it a valuable tool for studying the hypoxia response pathway and developing targeted therapies for diseases such as cancer.
Vergleich Mit ähnlichen Verbindungen
- Ganetespib
- Topotecan
- PX-478
- Aminoflavone
- Fluorine-19-fluorodeoxyglucose
Eigenschaften
Molekularformel |
C16H15N3O2 |
|---|---|
Molekulargewicht |
281.31 g/mol |
IUPAC-Name |
N-[4-(dimethylamino)phenyl]-1,2-benzoxazole-3-carboxamide |
InChI |
InChI=1S/C16H15N3O2/c1-19(2)12-9-7-11(8-10-12)17-16(20)15-13-5-3-4-6-14(13)21-18-15/h3-10H,1-2H3,(H,17,20) |
InChI-Schlüssel |
AFVFBXTUFOBKBU-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2=NOC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


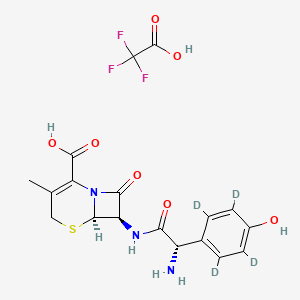

![N-[9-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy(2,4-dimethylpentan-3-yl)phosphanyl]oxy-3-fluorooxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409683.png)
![N-[9-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409686.png)
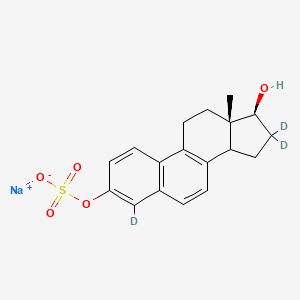
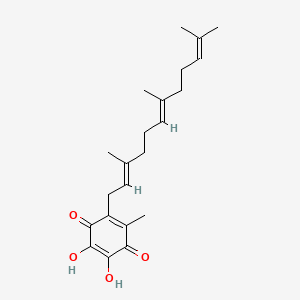
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-2-ylmethyl)pyrimidine-2,4-dione](/img/structure/B12409705.png)
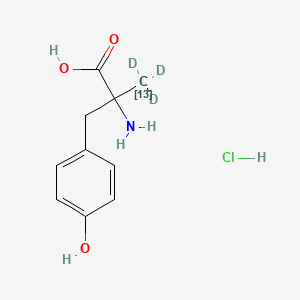
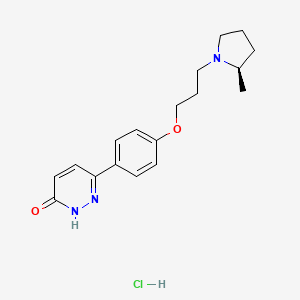

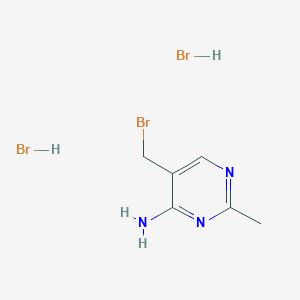
![GlcNAc|A(1-3)[GlcNAc|A(1-6)]GalNAc-|A-Thr](/img/structure/B12409725.png)
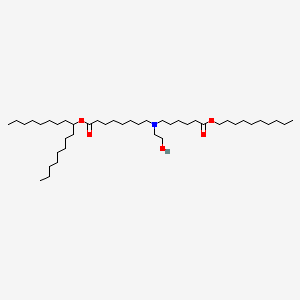
![(E,5S,6S)-5-acetyloxy-6-[(3R,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B12409734.png)
